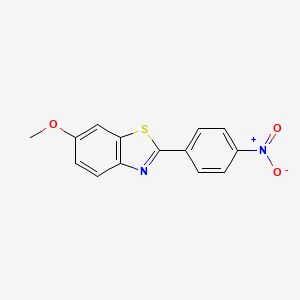
6-Methoxy-2-(4-nitrophenyl) benzothiazole
Cat. No. B3022576
Key on ui cas rn:
43036-14-2
M. Wt: 286.31 g/mol
InChI Key: ZSRQOGLPEUHLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09133143B2
Procedure details


N-(4-Methoxyphenyl)-4-nitrobenzothioamide (39, 6.0 g, 20.81 mmol) was drenched in ethanol (1 mL) and 30% NaOH aqueous solution (6.66 g, 166.48 mmol) was added. The resulting reaction mixture was diluted with water (60 mL) and K3Fe(CN)6 (18.0 g, 41.62 mmol) dissolved in water (50 mL) was slowly added at 90° C. After heating the reaction mixture for 1 hour at 90° C. and cooling to room temperature, the produced precipitate was filtered and washed with water. After dissolving the remaining precipitate in ethyl acetate and removing drying over sodium sulfate, column chromatography yielded the target compound 2-(4-nitrophenyl)-6-methoxybenzothiazole (41, 1.718 g, 30%) as a yellow solid.
Name
N-(4-Methoxyphenyl)-4-nitrobenzothioamide
Quantity
6 g
Type
reactant
Reaction Step One



[Compound]
Name
K3Fe(CN)6
Quantity
18 g
Type
reactant
Reaction Step Four



Yield
30%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[S:20])[C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)=[CH:5][CH:4]=1.[OH-].[Na+]>C(O)C.O>[N+:17]([C:14]1[CH:15]=[CH:16][C:11]([C:10]2[S:20][C:7]3[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=3[N:9]=2)=[CH:12][CH:13]=1)([O-:19])=[O:18] |f:1.2|
|
Inputs


Step One
|
Name
|
N-(4-Methoxyphenyl)-4-nitrobenzothioamide
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)NC(C1=CC=C(C=C1)[N+](=O)[O-])=S
|
Step Two
|
Name
|
|
|
Quantity
|
6.66 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
[Compound]
|
Name
|
K3Fe(CN)6
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added at 90° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the produced precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
After dissolving the remaining precipitate in ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over sodium sulfate, column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.718 g | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 28.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
